Azd8330 - 869357-68-6

Azd8330

Catalog Number: EVT-288160
CAS Number: 869357-68-6
Molecular Formula: C16H17FIN3O4
Molecular Weight: 461.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD8330 functions as an uncompetitive inhibitor of MEK1/2, meaning it binds to the enzyme-substrate complex rather than the free enzyme. [] By inhibiting MEK1/2 activity, AZD8330 effectively blocks the phosphorylation of ERK1/2, disrupting the downstream signaling cascade of the MEK/ERK pathway. [, , ] This inhibition leads to a cascade of effects, including:

  • Reduced cell proliferation: AZD8330 exhibits potent anti-proliferative activity in various cancer cell lines sensitive to MEK inhibitors. [, ]
  • Cell cycle arrest: Treatment with AZD8330 has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing further cell division. [, ]
  • Increased apoptosis: AZD8330 promotes programmed cell death (apoptosis) in cancer cells, contributing to its anti-tumor effects. [, ]
  • Suppressed migration and invasion: AZD8330 effectively reduces the migratory and invasive capabilities of cancer cells, potentially hindering tumor metastasis. [, ]
  • Modulation of gene expression: Treatment with AZD8330 influences the expression of various genes associated with cell survival, apoptosis, and angiogenesis, including Bcl-2, Bcl-xl, caspase-3, and vascular endothelial growth factor (VEGF). []
Future Directions
  • Clinical trials: While AZD8330 underwent Phase I clinical trials for cancer treatment, [, ] further exploration in later-phase trials is needed to determine its efficacy and safety profile in specific patient populations.
Source and Classification

AZD8330 is classified as a selective inhibitor of the MEK1/2 kinases. It was developed by AstraZeneca and is part of a broader category of drugs aimed at modulating the MAPK signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. The compound has been evaluated in clinical trials for its efficacy against solid tumors, particularly those associated with KRAS mutations .

Synthesis Analysis

The synthesis of AZD8330 involves several key steps that leverage established organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The initial steps involve the construction of a pyrimidine scaffold, which serves as the backbone for further modifications.
  2. Substitution Reactions: Various substitution reactions are conducted to introduce functional groups that enhance the compound's selectivity and potency towards MEK1/2.
  3. Purification: The synthesized compound undergoes purification through techniques such as column chromatography to isolate AZD8330 from by-products.
  4. Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

These synthetic methodologies ensure that AZD8330 maintains high specificity for its target kinases while minimizing off-target effects .

Molecular Structure Analysis

AZD8330 possesses a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H15_{15}N5_{5}O
  • Molecular Weight: Approximately 305.34 g/mol
  • Key Functional Groups: The structure includes a pyrimidine ring system, which is crucial for its interaction with the ATP-binding site of MEK1/2.

The molecular geometry allows for effective binding within the active site of MEK, facilitating its role as an inhibitor. Structural studies have shown that AZD8330 binds to an allosteric site adjacent to the ATP-binding pocket, providing insights into its mechanism of action .

Chemical Reactions Analysis

AZD8330 primarily participates in biochemical reactions involving:

  • Inhibition of MEK1/2 Activity: By binding to the allosteric site, AZD8330 prevents ATP from accessing its binding site on MEK1/2, thereby inhibiting downstream signaling pathways that promote cell proliferation.
  • Impact on Cellular Signaling: The inhibition leads to reduced phosphorylation of extracellular signal-regulated kinases (ERK), ultimately affecting gene expression related to cell growth and survival.

The compound's ability to modulate these pathways makes it a valuable tool in cancer therapeutics .

Mechanism of Action

The mechanism of action for AZD8330 involves:

  1. Allosteric Inhibition: AZD8330 binds to an allosteric site on MEK1/2, distinct from the ATP-binding site. This binding induces conformational changes that prevent ATP binding and subsequent kinase activation.
  2. Downstream Effects on ERK Pathway: By inhibiting MEK1/2, AZD8330 effectively reduces ERK phosphorylation levels, leading to decreased activation of transcription factors that drive cancer cell proliferation and survival.
  3. Synergistic Effects with Cytokines: Research indicates that combining AZD8330 with certain cytokines can enhance its antitumor efficacy by promoting apoptosis in cancer cells .

This mechanism highlights AZD8330's potential as a therapeutic agent in various malignancies characterized by aberrant MAPK signaling.

Physical and Chemical Properties Analysis

AZD8330 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which influences its bioavailability and distribution within biological systems.

These properties are critical for formulating effective drug delivery systems .

Applications

AZD8330's primary applications include:

  • Cancer Therapy: Its use as a targeted therapy for cancers with RAS mutations or other aberrations in the MAPK pathway has been extensively studied.
  • Combination Therapies: It shows promise when used in conjunction with immunotherapies or other chemotherapeutic agents to enhance treatment efficacy.
  • Research Tool: AZD8330 serves as a valuable research tool for studying MAPK signaling pathways and their implications in cancer biology.

Clinical trials have demonstrated its potential effectiveness against various solid tumors, underscoring its significance in oncology .

Properties

CAS Number

869357-68-6

Product Name

Azd8330

IUPAC Name

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide

Molecular Formula

C16H17FIN3O4

Molecular Weight

461.23 g/mol

InChI

InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23)

InChI Key

RWEVIPRMPFNTLO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
ARRY-424704
ARRY-704
AZD8330

Canonical SMILES

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.